molecular formula C6H8N4O2 B13948977 Methyl 2-hydrazino-5-pyrimidinecarboxylate CAS No. 38373-50-1

Methyl 2-hydrazino-5-pyrimidinecarboxylate

Cat. No.: B13948977
CAS No.: 38373-50-1
M. Wt: 168.15 g/mol
InChI Key: YRZJVIZAAMAPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydrazino-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C6H8N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydrazino-5-pyrimidinecarboxylate typically involves the reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate. The reaction is carried out at low temperatures, usually between 0-5°C, to ensure the nucleophilic substitution of readily eliminating groups at the position 2 of the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydrazino-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyrimidine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

Methyl 2-hydrazino-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-hydrazino-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound inhibits endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal damage and inflammation, providing potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-hydrazino-5-pyrimidinecarboxylate include other pyrimidine derivatives such as:

Uniqueness

This compound is unique due to its specific hydrazino substitution at the 2-position of the pyrimidine ring. This substitution imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

38373-50-1

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-hydrazinylpyrimidine-5-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-12-5(11)4-2-8-6(10-7)9-3-4/h2-3H,7H2,1H3,(H,8,9,10)

InChI Key

YRZJVIZAAMAPCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.